![molecular formula C23H29NO4 B12520832 Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate CAS No. 820210-86-4](/img/structure/B12520832.png)
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with an ethyl carbamate group. The presence of the methoxy group on the xanthene ring adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyxanthone with ethyl carbamate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The ethyl carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxanthene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthene derivatives: Compounds with similar xanthene cores but different functional groups.
Carbamate derivatives: Compounds with carbamate groups attached to various aromatic systems.
Uniqueness
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is unique due to its specific combination of a xanthene core with an ethyl carbamate group and a methoxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
820210-86-4 |
|---|---|
Molekularformel |
C23H29NO4 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
ethyl N-butyl-N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate |
InChI |
InChI=1S/C23H29NO4/c1-4-6-15-24(23(25)27-5-2)16-14-17-18-10-7-8-12-20(18)28-22-19(17)11-9-13-21(22)26-3/h7-13,17H,4-6,14-16H2,1-3H3 |
InChI-Schlüssel |
CQQXPMJTXKJILI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


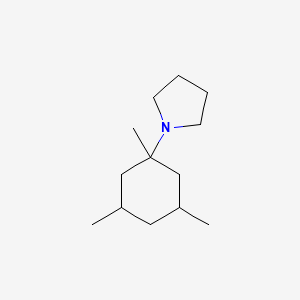


![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)


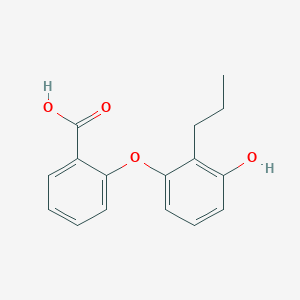
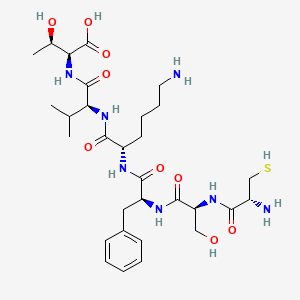
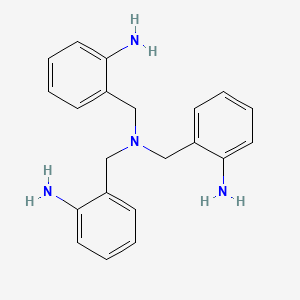
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
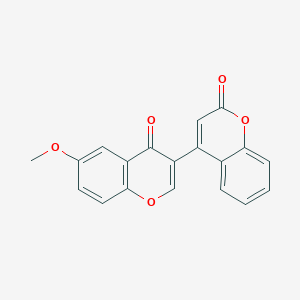
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
